tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Description
The compound tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a brominated heterocyclic intermediate featuring a pyrazolo-diazepine core. Its structure includes a tert-butyl carbamate group at position 5 and a bromine substituent at position 3 (CAS analogs: 1823809-12-6 in ; 2231441-77-1 in ). This compound is primarily utilized in pharmaceutical synthesis as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions due to the reactivity of the bromine atom .
Key properties:
- Molecular formula: Likely $ \text{C}{12}\text{H}{17}\text{BrN}4\text{O}2 $ (inferred from analogs in ).
- Appearance: Powder (97% assay) stored in cool, dry conditions .
- Synthetic utility: The tert-butyl carbamate acts as a protective group for secondary amines, enabling selective functionalization of the diazepine ring .
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3 |
InChI Key |
CGKCURGISZURQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)Br)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves several steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group, yielding the pyrazolo-diazepine skeleton . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Deprotection: As mentioned in the preparation methods, cyclization and deprotection are key steps in its synthesis.
Common reagents used in these reactions include tert-butyl nitrite for diazotization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chlorinated Analog: tert-Butyl 8-Chloro-1-(piperidin-4-yl)-4H-benzo-triazolo-diazepine-5-carboxylate ()
- Structure : Chlorine at position 8 vs. bromine at position 3.
- Reactivity : Chlorine is a poorer leaving group than bromine, reducing suitability for nucleophilic substitutions. However, chlorine enhances metabolic stability in drug candidates .
- Synthesis : Prepared via nucleophilic aromatic substitution (120°C, n-BuOH) with 26% yield .
- Application : Intermediate for vasopressin receptor antagonists (e.g., V1A-2303) .
Amino-Substituted Analog: tert-Butyl 2-Amino-7,8-dihydro-4H-pyrazolo-diazepine-5-carboxylate Hydrochloride ()
- Structure: Amino group at position 2 vs. bromine at position 3.
- Reactivity: The amino group enables amide bond formation or cyclization, whereas bromine facilitates cross-coupling.
- Safety : Requires stringent handling (e.g., P260/P261 for inhalation risks; P301+P310 for toxicity) due to amine reactivity .
- Storage : Hydrochloride salt form enhances stability but necessitates dry, inert storage .
Hydroxy-Substituted Analog: tert-Butyl 7-Hydroxy-7,8-dihydro-4H-pyrazolo-diazepine-5-carboxylate ()
Bromine-Specific Reactivity
The bromine atom in the target compound enables:
- Cross-coupling reactions : Suzuki-Miyaura with boronic acids to introduce aryl/heteroaryl groups.
- Nucleophilic substitutions : Replacement with amines, alkoxides, or thiols.
- Contrast with sulfonyl analogs : describes a sulfonyl-substituted pyrazolo-diazepine synthesized via carbamate activation (HATU), highlighting divergent functionalization pathways .
Comparison with Fluorinated Analogs
Role in Drug Discovery
- Target engagement : Brominated analogs are intermediates in kinase inhibitors (e.g., imidazo-pyrrolo-pyrazines in ) where halogen bonds enhance target binding .
- Contrast with non-halogenated compounds: Pyrazolo-pyrimidines in show varied IC50 values (CBA IC50: to*), emphasizing substituent impact on potency .
Biological Activity
The compound tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a member of the pyrazolo-diazepine class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 302.168 g/mol. The structure features a fused pyrazolo-diazepine ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.168 g/mol |
| Boiling Point | 399.4 °C |
| Density | N/A |
Pharmacological Effects
Research indicates that compounds within the pyrazolo-diazepine class exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell growth.
- Antimicrobial Properties : Certain compounds have demonstrated efficacy against bacterial strains.
- CNS Activity : Pyrazolo-diazepines are being explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.
The biological activity of this compound is believed to involve modulation of specific receptors in the central nervous system (CNS) and other biological pathways. For instance, some studies suggest that these compounds may act as positive allosteric modulators at glutamate receptors, which are crucial for synaptic transmission and plasticity.
Case Studies
- Antitumor Activity : A study reported that pyrazolo[1,5-a][1,4]diazepines exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Neuropharmacological Effects : Another investigation highlighted the potential of these compounds in treating anxiety and depression. The study showed that certain derivatives could enhance GABAergic transmission, leading to anxiolytic effects in animal models.
- Antimicrobial Efficacy : Research has also pointed to the antibacterial properties of related compounds against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
- Bromination : Bromination at specific positions on the pyrazole ring is performed to enhance biological activity.
- Cyclization : Subsequent cyclization reactions yield the final diazepine structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
